Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate
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Overview
Description
“Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate” is a complex organic compound. It is related to the compound PRL-8-53 , which is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is involved in research focused on the synthesis of novel organic compounds and the exploration of their chemical properties. A study highlights the synthesis of related esters and investigates their stability under various conditions, emphasizing the importance of specific pH levels for the stability of solutions containing such compounds (Kažoka et al., 2007). Another research avenue explores the practical preparation of similar compounds from specific starting materials, underscoring the significance of regioselectivity and conversion techniques in the synthesis process (Horikawa et al., 2001).
Pharmacological Applications
In pharmacological research, derivatives of this compound are synthesized and examined for their potential analgesic and anti-inflammatory properties. One study found that certain N-pyridylamides derived from related structures demonstrated significant analgesic and anti-inflammatory activities, potentially exceeding those of existing drugs (Ukrainets et al., 2019). This research points to the compound's relevance in the development of new therapeutic agents.
Material Science and Corrosion Inhibition
The compound and its derivatives are also investigated in the context of material science, particularly in the study of corrosion inhibitors for metals. A study evaluating pyrazole derivatives, structurally similar to this compound, as corrosion inhibitors for steel in hydrochloric acid environments demonstrates the potential application of such compounds in protecting metals from corrosion. This research shows a high efficiency in corrosion inhibition, suggesting the practical utility of these compounds in industrial settings (Herrag et al., 2007).
Mechanism of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. In general, the compound may bind to its target, altering its function and leading to changes in cellular processes .
The biochemical pathways affected by a compound depend on its target. If the target is an enzyme involved in a specific pathway, that pathway may be upregulated or downregulated .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can affect the pharmacokinetics of a compound include its chemical properties, formulation, route of administration, and individual patient characteristics .
The result of a compound’s action can vary widely, from changes in cell signaling and gene expression to effects on tissue and organ function .
The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s stability, efficacy, and mode of action .
Properties
IUPAC Name |
methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(17(21)22-3)9-14(10-18)16(19-12)20(2)11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJOKCNAWOGHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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